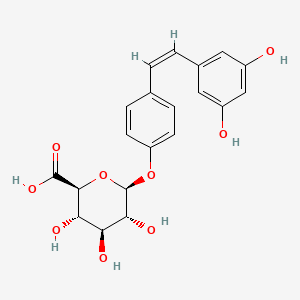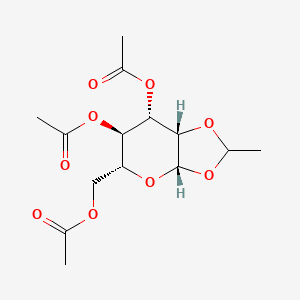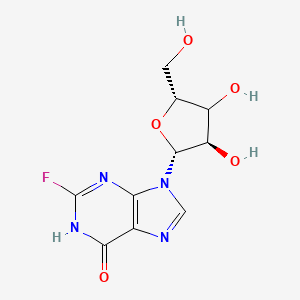
cis-Resveratrol 4'-O-glucuronide
Descripción general
Descripción
Synthesis Analysis
The synthesis of cis-resveratrol glucuronides, including the 4'-O-glucuronide, involves regio- and stereoselective glucuronidation processes. This metabolic conversion is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in human liver microsomes, with UGT1A1, 1A6, 1A9, and 1A10 isoforms playing a significant role (Aumont et al., 2001). A concise synthesis approach for producing both 3-O-β-d- and 4‘-O-β-d-glucuronide conjugates of resveratrol has been developed, utilizing novel Heck coupling strategies for efficient synthesis (Learmonth, 2003).
Molecular Structure Analysis
The molecular structure of cis-resveratrol 4'-O-glucuronide has been characterized by techniques such as LC-MS and proton NMR, revealing its glucuronidation at the 4'-position of the resveratrol molecule. This modification significantly impacts its physicochemical properties, affecting its solubility, distribution, and metabolism within the human body (Aumont et al., 2001).
Chemical Reactions and Properties
The glucuronidation reaction of cis-resveratrol to form its 4'-O-glucuronide is a key metabolic pathway, enhancing its water solubility and facilitating its excretion from the body. This process is catalyzed by specific UGT enzymes and exhibits regioselectivity and stereospecificity, with a preference for glucuronidation at the 3- and 4'-positions of both cis- and trans-resveratrol isomers (Iwuchukwu & Nagar, 2010).
Physical Properties Analysis
cis-Resveratrol 4'-O-glucuronide's physical properties, such as solubility and stability, are influenced by its glucuronidation. This modification enhances its solubility in aqueous solutions, making it more bioavailable in physiological conditions compared to its aglycone form, resveratrol. The glucuronide conjugates of resveratrol exhibit atypical enzyme kinetics, highlighting the complex nature of its metabolism and the role of various UGT isoforms in its glucuronidation (Iwuchukwu & Nagar, 2008).
Aplicaciones Científicas De Investigación
Glucuronidation of Resveratrol : Resveratrol, including its cis-isomer, undergoes glucuronidation in human liver microsomes. This process leads to the formation of 3-O- and 4'-O-glucuronides. The reaction is regio- and stereoselective, occurring faster with the cis-isomer. This indicates the importance of glucuronidation in the metabolism of resveratrol and its isomers (Aumont et al., 2001).
Glucuronidation in Brain and Other Tissues : Glucuronidation of both cis- and trans-resveratrol occurs in rat brain, cultured astrocytes, and olfactory mucosa. This suggests that brain tissues can effectively glucuronidate resveratrol isomers, potentially modulating their bioactive concentrations (Sabolovic et al., 2007).
Gastrointestinal Tract Metabolism : The gastrointestinal (GI) tract significantly contributes to the glucuronidation of cis- and trans-resveratrol, forming both 3-O- and 4'-O-glucuronides. This metabolism pathway is important for the first-pass metabolism of these polyphenols (Sabolovic et al., 2006).
Synthesis of Glucuronide Conjugates : A study describes the synthesis of 3-O-β-d- and 4'-O-β-d-glucuronide conjugates of trans-resveratrol. This synthesis is crucial for the identification and quantification of significant metabolites in preclinical studies (Learmonth, 2003).
Effects of UGT Polymorphisms : The study of common UDP Glucuronosyltransferase (UGT) polymorphisms on cis- and trans-resveratrol glucuronidation shows variability in glucuronidation activity based on genotypes. This has implications for individual differences in resveratrol metabolism (Iwuchukwu et al., 2009).
Antioxidant and Anticancer Properties : Resveratrol and its metabolites, including glucuronides, have shown antioxidant and anticancer properties. This suggests the potential health benefits of resveratrol and its derivatives (Frémont, 2000).
Direcciones Futuras
The metabolism of cis- and trans-Resveratrol and Dihydroresveratrol in an intestinal epithelial model using Caco-2 cell lines has been studied . The majority of trans-Resveratrol was transported unchanged through the Caco-2 cells, while cis-Resveratrol was mostly metabolized . Since metabolism of simple phenolics and polyphenols plays a crucial role in their bioavailability, detailed knowledge of their transformation is of high scientific value .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[4-[(Z)-2-(3,5-dihydroxyphenyl)ethenyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O9/c21-12-7-11(8-13(22)9-12)2-1-10-3-5-14(6-4-10)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1-/t15-,16-,17+,18-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEBVTGYVFHDMA-BMPGWQKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801009346 | |
| Record name | cis-Resveratrol 4'-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Resveratrol 4'-O-glucuronide | |
CAS RN |
387372-26-1 | |
| Record name | cis-Resveratrol 4'-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801009346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B1140710.png)




![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)



![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)
![5-[4-[N-(2-Pyridylamino)ethoxy]benzylidene]thiazolidine-2,4-dione](/img/structure/B1140727.png)